Ethyl 6-chlorohept-6-enoate
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Description
Ethyl 6-chlorohept-6-enoate is a chemical compound with the molecular formula C9H15ClO2 . It has a molecular weight of 190.67 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 6-chlorohept-6-enoate . The InChI representation is InChI=1S/C9H15ClO2/c1-3-12-9(11)7-5-4-6-8(2)10/h2-7H2,1H3 . The Canonical SMILES representation is CCOC(=O)CCCCC(=C)Cl .Physical And Chemical Properties Analysis
Ethyl 6-chlorohept-6-enoate has a density of 1.0±0.1 g/cm3 . The boiling point is 229.6±33.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.6±3.0 kJ/mol . The flash point is 95.9±20.8 °C . The index of refraction is 1.447 . The molar refractivity is 49.9±0.3 cm3 . The polar surface area is 26 Å2 . The polarizability is 19.8±0.5 10-24 cm3 . The surface tension is 30.3±3.0 dyne/cm . The molar volume is 186.9±3.0 cm3 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Synthesis and Crystal Packing : Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates unique crystal packing through rare N⋯π and O⋯π interactions, alongside hydrogen bonding, showcasing the compound's potential in crystal engineering and material science (Zhang, Wu, & Zhang, 2011).
- Characterization of Ethyl Enolates : The study on ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provided detailed spectrometric identification and structural analysis, contributing to the understanding of enolate chemistry (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
- Approaches to Alkenoate Synthesis : Research into creating ethyl (4E)-alkenoates via Fe-catalyzed cross-coupling introduces new synthetic pathways, highlighting the versatility of ethyl alkenoates in organic synthesis (Shakhmaev, Sunagatullina, & Zorin, 2013).
Interaction Studies and Applications
- Hydrogenation and Enantioselectivity : The hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate reveals high enantioselectivity, underscoring the compound's role in producing chiral intermediates for pharmaceutical applications (Meng, Zhu, & Zhang, 2008).
- Structural Determination and Catalysis : The synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates via Ru-mediated coupling and their structural elucidation through X-ray crystallography and DFT calculation showcases the complex's potential in catalysis and mechanism studies (Seino, Kondo, Mochizuki, Tokunaga, Yamaguchi, & Sato, 2017).
Material Science and Silicon Chemistry
- Silicon Oleochemicals : The hydrosilylation of unsaturated fatty acid derivatives to produce silicon oleochemicals illustrates the application of ethyl enoate derivatives in creating functional materials with silicon integration (Behr, Naendrup, & Obst, 2002).
properties
IUPAC Name |
ethyl 6-chlorohept-6-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-3-12-9(11)7-5-4-6-8(2)10/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXFUPFGRUFLGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402245 |
Source
|
Record name | Ethyl 6-chlorohept-6-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chlorohept-6-enoate | |
CAS RN |
148252-46-4 |
Source
|
Record name | Ethyl 6-chlorohept-6-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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